Iodanium pyridine tetrafluoroboranuide
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Overview
Description
Preparation Methods
Iodanium pyridine tetrafluoroboranuide can be synthesized by reacting iodine with pyridine in the presence of silver tetrafluoroborate supported on silica gel . The reaction conditions typically involve:
Reactants: Iodine, pyridine, silver tetrafluoroborate
Solvent: Silica gel
Temperature: Room temperature
The industrial production methods are similar, with the process being scaled up to accommodate larger quantities.
Chemical Reactions Analysis
Iodanium pyridine tetrafluoroboranuide undergoes several types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent, converting alcohols to carbonyl compounds.
Iodination: It is used for the selective iodination of unsaturated substrates and free phenolic groups in tyrosine residues.
Substitution: It can react with acetonides derived from simple terpenes to accomplish selective iodofunctionalization.
Common reagents and conditions used in these reactions include:
Reagents: Alkenes, alkynes, primary alcohols
Conditions: Room temperature, presence of a solvent like silica gel
Major products formed from these reactions include substituted naphthalenes, oxygen-containing heterocycles, and tetracyclic tetrahydrofurans .
Scientific Research Applications
Iodanium pyridine tetrafluoroboranuide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of iodanium pyridine tetrafluoroboranuide involves its ability to act as an iodinating and oxidizing agentThe molecular targets and pathways involved include the activation of carbon-carbon double bonds and the oxidation of alcohols to carbonyl compounds .
Comparison with Similar Compounds
Iodanium pyridine tetrafluoroboranuide is unique due to its mild iodinating and oxidizing properties. Similar compounds include:
N-Iodosuccinimide: Another iodinating agent but less selective compared to this compound.
Iodine monochloride: A stronger iodinating agent but less commonly used due to its higher reactivity and potential for side reactions.
Iodine pentoxide: Primarily used as an oxidizing agent but lacks the selective iodination properties of this compound.
Properties
Molecular Formula |
C5H7BF4IN |
---|---|
Molecular Weight |
294.83 g/mol |
IUPAC Name |
iodanium;pyridine;tetrafluoroborate |
InChI |
InChI=1S/C5H5N.BF4.H2I/c1-2-4-6-5-3-1;2-1(3,4)5;/h1-5H;;1H2/q;-1;+1 |
InChI Key |
QPIUWZJRIFAPBY-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=NC=C1.[IH2+] |
Origin of Product |
United States |
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